Cas no 2138268-15-0 (sodium 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate)

Sodium 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate is a sulfinate derivative of the benzoxazine class, characterized by its unique heterocyclic structure. This compound is notable for its role as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives and other sulfur-containing compounds. Its sulfinate group enhances reactivity in nucleophilic substitution reactions, making it valuable for pharmaceutical and agrochemical applications. The sodium salt form improves solubility in polar solvents, facilitating its use in aqueous or mixed-phase reactions. The benzoxazine core contributes to its stability, while the sulfinate moiety offers functional flexibility for further derivatization. This compound is particularly useful in medicinal chemistry for constructing bioactive molecules.
sodium 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate structure
2138268-15-0 structure
Product Name:sodium 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate
CAS No:2138268-15-0
MF:C8H6NNaO4S
MW:235.192311763763
CID:6264111
PubChem ID:165454539
Update Time:2025-05-20

sodium 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate Chemical and Physical Properties

Names and Identifiers

    • sodium 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate
    • 2138268-15-0
    • EN300-723298
    • Inchi: 1S/C8H7NO4S.Na/c10-7-4-13-5-2-1-3-6(14(11)12)8(5)9-7;/h1-3H,4H2,(H,9,10)(H,11,12);/q;+1/p-1
    • InChI Key: QAVZVTVWISQDKU-UHFFFAOYSA-M
    • SMILES: S(C1=CC=CC2=C1NC(CO2)=O)(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 234.99152313g/mol
  • Monoisotopic Mass: 234.99152313g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 275
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.7Ų

sodium 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-723298-1.0g
sodium 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate
2138268-15-0
1g
$0.0 2023-06-06

Additional information on sodium 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate

Sodium 3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-5-Sulfinate: A Comprehensive Overview

Sodium 3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-5-Sulfinate, also known by its CAS number CAS No: 2138268-15-0, is a compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of sulfonates and is characterized by its unique structural features, which include a benzoxazine ring system and a sulfinate group. The molecule's structure plays a pivotal role in its chemical reactivity and potential applications.

The benzoxazine ring system in sodium 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate is a fused bicyclic structure consisting of a benzene ring and an oxazine ring. The oxazine ring contains an oxygen atom and is partially saturated, giving the molecule its dihydro designation. The sulfinate group (-SO₂⁻ Na⁺) attached to the benzoxazine ring contributes to the compound's ionizable nature and its ability to participate in various chemical reactions.

Recent studies have highlighted the potential of sodium 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate in drug discovery and development. Researchers have explored its role as a precursor for synthesizing bioactive compounds with potential therapeutic applications. For instance, the compound has been utilized in the synthesis of anti-inflammatory agents and antioxidants due to its ability to undergo various functional group transformations.

The synthesis of sodium 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate typically involves multi-step organic reactions. One common approach involves the oxidation of a suitable benzoxazinone derivative followed by sulfonation to introduce the sulfinate group. The choice of reagents and reaction conditions is critical to ensure high yields and purity of the final product.

In terms of physical properties, sodium 3-Oxo- exhibits a melting point that is consistent with other sulfonate salts, making it suitable for various solid-state applications. Its solubility in polar solvents also facilitates its use in solution-based chemical reactions.

Recent advancements in computational chemistry have enabled researchers to model the electronic structure of sodium 3-Oxo-, providing insights into its reactivity and potential interactions with biological systems. These studies have paved the way for further exploration into its application as a drug delivery agent or as part of complex molecular assemblies.

In conclusion, sodium 3-Oxo- stands out as a versatile compound with promising applications in both academic research and industrial settings. Its unique structure and reactivity make it a valuable tool for chemists seeking to develop novel compounds with specific biological activities.

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